molecular formula C18H15ClN4O2 B2923756 2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021062-77-0

2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2923756
CAS No.: 1021062-77-0
M. Wt: 354.79
InChI Key: DBUAEHRPPRUXGL-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinyl core substituted with a pyridin-4-yl group and a 2-chlorobenzamide moiety linked via an ethyl chain. Its molecular formula is C19H17ClN4O2, with a molecular weight of 368.8 g/mol .

Properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-14(15)18(25)21-11-12-23-17(24)6-5-16(22-23)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUAEHRPPRUXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide represents a novel class of pyridazine derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyridazine precursors with chlorinated benzamides. The structural formula can be represented as follows:

C14H14ClN3O\text{C}_{14}\text{H}_{14}\text{ClN}_3\text{O}

This compound features a chlorinated benzamide group and a pyridazine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-Tubercular Activity

A study focusing on substituted benzamide derivatives demonstrated that certain compounds exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound could be a candidate for further development as an anti-tubercular agent.

Cytotoxicity and Selectivity

In evaluating the cytotoxicity of these compounds, it was found that many exhibited low toxicity towards human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile . This is crucial for the development of therapeutic agents that minimize adverse effects on human cells while effectively targeting pathogens.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyridazine derivatives may inhibit key enzymes involved in bacterial metabolism.
  • DNA Interaction : Some studies suggest that such compounds can intercalate into DNA, disrupting replication processes.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of pyridazine derivatives:

StudyCompoundActivityIC50 (μM)Comments
6aAnti-tubercular1.35Significant activity against M. tuberculosis
6eAnti-tubercular1.75Non-toxic to HEK-293 cells
MW01-7-085AntimicrobialN/AModulation of cellular pathways

These findings underscore the potential therapeutic applications of this class of compounds in treating infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinyl/Pyrimidinyl Cores

(a) Diaminopyrimidine-Based EGFR Inhibitors (Compounds 1 and 2)
  • Compound 1: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Features: Dichlorobenzamide, pyrimidine core, hydroxypropan-2-ylamino substituent. Molecular Weight: 447.1 g/mol . Biological Relevance: EGFR inhibitor with T790M resistance mutation activity.
  • Compound 2: 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Features: Dichlorobenzamide, hydroxypiperidinyl substituent. Comparison: Both compounds share a benzamide core but differ in substituents and heterocyclic systems. The target compound’s pyridazinyl group and pyridin-4-yl substituent may alter binding affinity compared to pyrimidine-based inhibitors.
(b) Pyridazinone Acetohydrazide Derivatives (Compounds 15–18)
  • Compound 15 : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide
    • Key Features : Acetohydrazide linker, 4-chlorophenylpiperazinyl substituent.
    • Physical Properties : Melting point = 238–239°C .
  • Compound 16: N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide Key Features: Dimethylaminobenzylidene group. Physical Properties: Melting point = 243–244°C .
  • Its ethyl linker may enhance flexibility compared to rigid acetohydrazides.

Benzamide Derivatives with Halogen Substituents

(a) Triflumuron
  • Structure: 2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide Key Features: Chlorobenzamide core, trifluoromethoxyphenyl group. Application: Insect growth regulator .
  • Comparison : Both compounds share a 2-chlorobenzamide moiety, but triflumuron’s urea linker and trifluoromethoxy group confer pesticidal activity, whereas the target compound’s pyridazinyl-pyridine system may target eukaryotic enzymes.
(b) Fluorinated Analog (CAS 1021027-59-7)
  • Structure : 2-chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
    • Key Features : Propyl linker instead of ethyl, fluorine substituent (exact position unspecified).
    • Molecular Weight : 368.8 g/mol .
  • Halogen differences (Cl vs. F) may affect electronic properties and bioavailability.

Quinazolinone-Purine Hybrid (Compound 155)

  • Structure: 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Key Features: Quinazolinone core, purine substituent. Molecular Weight: 455 g/mol .
  • Comparison: The purine-quinazolinone hybrid has a larger, more complex structure. The target compound’s pyridazinyl-pyridine system is smaller, possibly improving solubility and synthetic accessibility.

Thiomorpholinyl Pyridazinyl Acetamide

  • Structure : 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
    • Key Features : Thiomorpholinyl group, acetamide linker.
    • Molecular Weight : 331.4 g/mol .
  • Comparison : The thiomorpholinyl group introduces sulfur, which may enhance hydrogen bonding. The target compound’s benzamide core and ethyl linker likely confer distinct pharmacokinetic profiles.

Key Structural and Functional Insights

  • Linker Flexibility : Ethyl/propyl linkers influence conformational adaptability, affecting target engagement .
  • Halogen Effects : Chlorine’s electronegativity may enhance binding affinity compared to fluorine .
  • Heterocyclic Systems: Pyridazinyl cores (target compound) vs. pyrimidinyl (EGFR inhibitors) or quinazolinone systems alter steric and electronic interactions .

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